1-Bromo-3-(bromomethyl)-2-nitrobenzene

Catalog No.
S1970126
CAS No.
63471-25-0
M.F
C7H5Br2NO2
M. Wt
294.93
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Bromo-3-(bromomethyl)-2-nitrobenzene

CAS Number

63471-25-0

Product Name

1-Bromo-3-(bromomethyl)-2-nitrobenzene

IUPAC Name

1-bromo-3-(bromomethyl)-2-nitrobenzene

Molecular Formula

C7H5Br2NO2

Molecular Weight

294.93

InChI

InChI=1S/C7H5Br2NO2/c8-4-5-2-1-3-6(9)7(5)10(11)12/h1-3H,4H2

InChI Key

WMJWASKQHNPDBY-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)Br)[N+](=O)[O-])CBr

Canonical SMILES

C1=CC(=C(C(=C1)Br)[N+](=O)[O-])CBr

1-Bromo-3-(bromomethyl)-2-nitrobenzene is an organic compound with the molecular formula C₇H₅Br₂NO₂ and a molecular weight of 294.93 g/mol. This compound features a nitro group (-NO₂) and two bromine substituents, one of which is attached as a bromomethyl group (-CH₂Br). The presence of these functional groups makes it a versatile intermediate in organic synthesis, particularly in electrophilic aromatic substitution reactions.

  • Electrophilic Aromatic Substitution: The nitro group is an electron-withdrawing group, enhancing the reactivity of the aromatic ring towards further electrophilic substitutions.
  • Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles under suitable conditions, allowing for the introduction of various functional groups.
  • Reduction: The nitro group can be reduced to an amino group using hydrogen gas and a metal catalyst, such as palladium or platinum .

1-Bromo-3-(bromomethyl)-2-nitrobenzene can be synthesized through various methods:

  • From 2-Bromo-6-nitrotoluene: A common synthetic route involves bromination and nitration steps. The initial substrate undergoes bromination followed by a reaction with nitronium ions to introduce the nitro group.
    • Reagents: N-Bromosuccinimide and perbenzoic acid in tetrachloromethane under heating and irradiation conditions .
  • Electrophilic Aromatic Substitution: This method utilizes electrophiles to introduce the bromomethyl and nitro groups onto the benzene ring through sequential substitution reactions .

1-Bromo-3-(bromomethyl)-2-nitrobenzene is primarily used as an intermediate in organic synthesis. Its applications include:

  • Synthesis of Pharmaceuticals: It serves as a building block for more complex molecules in drug development.
  • Material Science: Utilized in the preparation of polymers and other materials due to its reactive halogen groups.
  • Chemical Research: Employed in various laboratory syntheses, particularly in studies involving electrophilic aromatic substitution reactions .

Several compounds share structural similarities with 1-bromo-3-(bromomethyl)-2-nitrobenzene. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
1-Bromo-2-nitrobenzene577-19-50.98
4-Bromo-1-(bromomethyl)-2-nitrobenzene82420-34-60.98
1-Bromo-2-methyl-4-nitrobenzene7149-70-40.98
1-Bromo-2,4-dimethyl-5-nitrobenzene69383-59-11.00
1-Bromo-2,5-dimethyl-4-nitrobenzene15540-81-50.98

Uniqueness

The uniqueness of 1-bromo-3-(bromomethyl)-2-nitrobenzene lies in its specific arrangement of functional groups and positions on the benzene ring, which affects its reactivity profile and potential applications in organic synthesis compared to other similar compounds listed above. The combination of both bromine and nitro functionalities allows for diverse synthetic pathways that are not as readily available in other related compounds .

XLogP3

3

Wikipedia

1-Bromo-3-(bromomethyl)-2-nitrobenzene

Dates

Modify: 2023-08-16

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